molecular formula C17H21NO2 B14008385 2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione CAS No. 78045-35-9

2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione

Katalognummer: B14008385
CAS-Nummer: 78045-35-9
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: LUVABLMXHLFNKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dimethylphenyl)-2-azaspiro[45]decane-1,3-dione is a spiro compound characterized by a unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione typically involves the reaction of 2,4-dimethylphenylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of a strong base and an appropriate solvent to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may act on receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

78045-35-9

Molekularformel

C17H21NO2

Molekulargewicht

271.35 g/mol

IUPAC-Name

2-(2,4-dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C17H21NO2/c1-12-6-7-14(13(2)10-12)18-15(19)11-17(16(18)20)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3

InChI-Schlüssel

LUVABLMXHLFNKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.